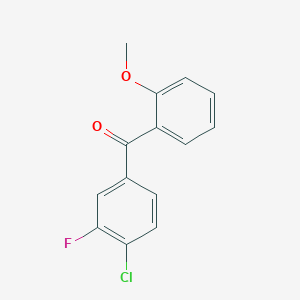

4-Chloro-3-fluoro-2'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-fluoro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is also known by its IUPAC name, (4-chloro-3-fluorophenyl)(2-methoxyphenyl)methanone .

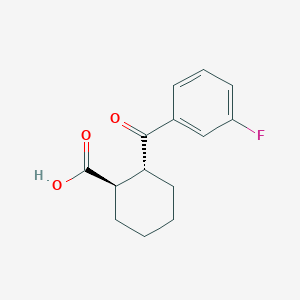

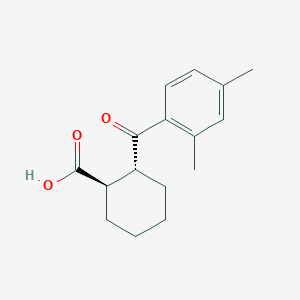

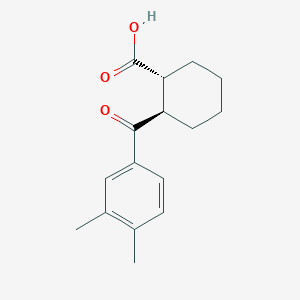

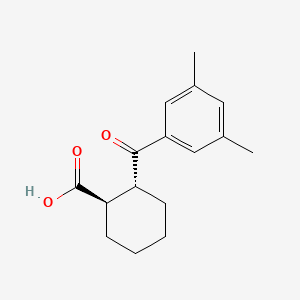

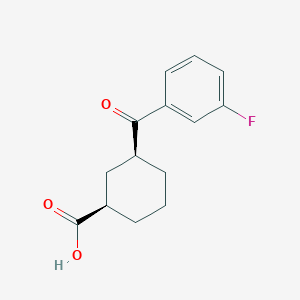

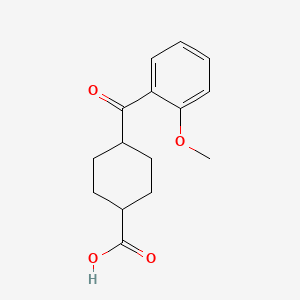

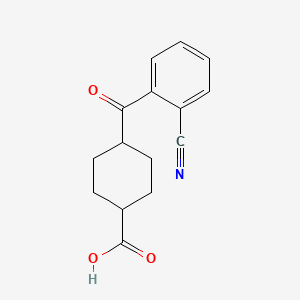

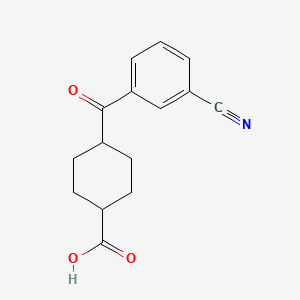

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2’-methoxybenzophenone consists of a benzophenone core with a chlorine atom substituted at the 4-position, a fluorine atom at the 3-position, and a methoxy group at the 2’-position . The InChI code for this compound is 1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 .Aplicaciones Científicas De Investigación

Analytical Method Development

Tarazona et al. (2013) developed an analytical method for the determination of benzophenone-3 and its metabolites in human serum. This method utilized dispersive liquid-liquid microextraction (DLLME) and liquid chromatography tandem mass spectrometry (LC-MS/MS), highlighting the importance of 4-Chloro-3-fluoro-2'-methoxybenzophenone in analytical chemistry and its potential use in biological sample analysis (Tarazona, Chisvert, & Salvador, 2013).

Synthesis and Characterization Studies

Shukla et al. (2014) conducted a study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, which included derivatives of 4-Chloro-3-fluoro-2'-methoxybenzophenone. This research underscores the role of this compound in developing new molecules with potential biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Environmental Analysis

Negreira et al. (2009) investigated the determination of hydroxylated benzophenone UV absorbers in environmental water samples. Their work involved concentrating compounds like 4-Chloro-3-fluoro-2'-methoxybenzophenone using solid-phase extraction (SPE) and determining them through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This indicates the compound's relevance in environmental monitoring and pollution studies (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Polymer Science and Materials Engineering

In the field of polymer science, Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer, derived from a compound similar to 4-Chloro-3-fluoro-2'-methoxybenzophenone, for use in high-performance polymers. Their research contributes to the development of materials with excellent thermal properties and potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the synthesis and transformation of various derivatives of 4-Chloro-3-fluoro-2'-methoxybenzophenone can lead to the development of new compounds with potential antibacterial or insecticidal activity. This is exemplified by the work of Holla et al. (2003), who synthesized fluorine-containing thiadiazolotriazinones, showcasing the compound's utility in creating new bioactive molecules (Holla, Bhat, Shetty, 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGWHHMAWVATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641465 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2'-methoxybenzophenone | |

CAS RN |

750633-56-8 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.